1-Phenanthrol-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

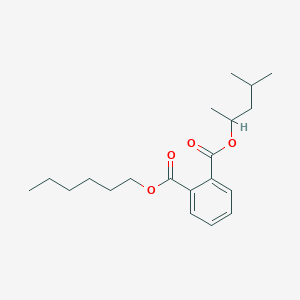

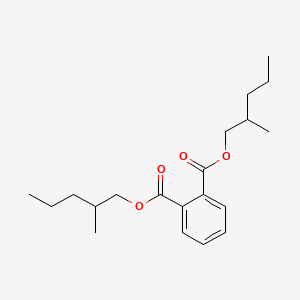

1-Phenanthrol-d9 is a deuterated form of 1-phenanthrol, a polycyclic aromatic hydrocarbon. This compound is often used as a stable isotope-labeled reference material in various scientific studies. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in mass spectrometry and other analytical techniques to trace and quantify the presence of 1-phenanthrol in complex mixtures .

Wirkmechanismus

Target of Action

1-Phenanthrol-d9, a specialized variant of 3-phenanthrol, primarily acts as a chelating agent . It plays a crucial role in exploring the involvement of metal ions in biological systems . Its applications include examining metal ion interactions with proteins, enzymes, and DNA, encompassing zinc, copper, and iron binding studies .

Mode of Action

The underlying mechanism of action of this compound involves the formation of a durable complex with metal ions . This deuterated form exhibits an augmented affinity for metal ions due to its unique properties . The interaction between this compound and metal ions can be analyzed using diverse spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy .

Pharmacokinetics

It is known that deuterium substitution can impact the pharmacokinetics and metabolic spectrum of a compound .

Biochemische Analyse

Biochemical Properties

1-Phenanthrol-d9 plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and metabolic pathways. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The deuterium atoms in this compound provide a unique advantage in mass spectrometry, allowing for the differentiation between the labeled and unlabeled forms of the compound. This interaction helps in understanding the metabolic fate of the compound and its role in biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling. By modulating these enzymes, this compound can alter the phosphorylation state of proteins, thereby influencing gene expression and cellular responses. Additionally, its impact on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other substrates. This binding interaction is crucial for understanding how this compound exerts its effects at the molecular level. Furthermore, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term experiments. Its degradation products can also influence cellular functions, necessitating careful monitoring of its stability. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can provide insights into the compound’s prolonged impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects observed in studies include alterations in enzyme activity and metabolic flux. At high doses, this compound can exhibit toxic effects, such as liver damage and oxidative stress, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its impact on metabolic flux and metabolite levels. The deuterium labeling allows for precise tracking of these pathways, providing valuable insights into the compound’s metabolic fate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenanthrol-d9 can be synthesized through a palladium-catalyzed rearrangement reaction. This process involves the use of allyloxy-tethered aryl iodides, which undergo cleavage of C–I, C–O, and C–H bonds, and the formation of two C–C bonds in a one-pot reaction . The reaction conditions typically include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenanthrol-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.

Reduction: Reduction reactions can convert this compound to its hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenanthrol derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenanthrol-d9 has a wide range of applications in scientific research:

Chemistry: Used as a reference material in mass spectrometry to trace and quantify 1-phenanthrol in complex mixtures.

Biology: Employed in studies involving the metabolism of polycyclic aromatic hydrocarbons in biological systems.

Medicine: Investigated for its potential role in drug metabolism and pharmacokinetics.

Industry: Utilized in environmental testing to monitor the presence of polycyclic aromatic hydrocarbons in various samples

Vergleich Mit ähnlichen Verbindungen

1-Phenanthrol: The non-deuterated form of 1-Phenanthrol-d9.

3-Phenanthrol-d9: Another deuterated phenanthrol derivative used in similar applications.

1,10-Phenanthroline: A related compound used as a chelating agent in coordination chemistry.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical tracking. This makes it particularly valuable in studies requiring accurate quantification and tracing of 1-phenanthrol in complex mixtures .

Eigenschaften

CAS-Nummer |

922510-23-4 |

|---|---|

Molekularformel |

C14H10O |

Molekulargewicht |

203.288 |

IUPAC-Name |

2,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-1-ol |

InChI |

InChI=1S/C14H10O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

InChI-Schlüssel |

GTBXZWADMKOZQJ-LOIXRAQWSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3O |

Synonyme |

Phenanthren-2,3,4,5,6,7,8,9,10-d9-1-ol; 1-Phenanthrenol-d9; 1-Hydroxyphenanthrene-d9; NSC 44471-d9; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)

![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)

![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)

![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)